3-Acetyl-5-fluorobenzoic acid

Catalog No.
S15391613
CAS No.
M.F
C9H7FO3
M. Wt
182.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-5-fluorobenzoic acid

Product Name

3-Acetyl-5-fluorobenzoic acid

IUPAC Name

3-acetyl-5-fluorobenzoic acid

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

InChI

InChI=1S/C9H7FO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,1H3,(H,12,13)

InChI Key

INASNPBERASTCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)F)C(=O)O

3-Acetyl-5-fluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of an acetyl group and a fluorine atom attached to the benzene ring. Its chemical formula is C9H7FO3C_9H_7FO_3, and it features a molecular weight of approximately 182.15 g/mol. This compound belongs to the class of substituted benzoic acids, which are significant in various chemical and pharmaceutical applications due to their unique properties and biological activities.

Typical for carboxylic acids and aromatic compounds:

  • Esterification: Reacting with alcohols in the presence of acid catalysts can form esters.
  • Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.
  • Halogenation: The aromatic ring can be subjected to electrophilic substitution reactions, allowing for further halogenation.
  • Decarboxylation: Under certain conditions, the carboxylic group may be removed, leading to the formation of an aromatic hydrocarbon.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 3-acetyl-5-fluorobenzoic acid exhibits notable biological activities, particularly as an antimicrobial agent. Its structural components contribute to its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound can effectively target various bacterial strains, suggesting potential applications in pharmaceuticals .

The synthesis of 3-acetyl-5-fluorobenzoic acid can be achieved through several methods:

  • Direct Acylation: Utilizing acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) allows for the direct acylation of 5-fluorobenzoic acid.
  • Friedel-Crafts Reaction: The introduction of the acetyl group onto a fluorinated benzene derivative can be performed via Friedel-Crafts acylation.
  • Multi-step Synthesis: Starting from fluorinated benzoic acids, a series of reactions including halogenation and subsequent acylation can yield 3-acetyl-5-fluorobenzoic acid.

These methods emphasize the compound's accessibility for synthetic chemists.

3-Acetyl-5-fluorobenzoic acid finds applications across various fields:

  • Pharmaceuticals: Its antimicrobial properties make it valuable in drug development, particularly for treating bacterial infections.
  • Chemical Synthesis: As a versatile intermediate, it is used in synthesizing more complex organic molecules.
  • Research: It serves as a reference compound in studies related to structure-activity relationships in medicinal chemistry.

Interaction studies involving 3-acetyl-5-fluorobenzoic acid focus on its binding affinities with biological targets. Research has demonstrated its potential interactions with enzymes involved in metabolic pathways, indicating that modifications to its structure could enhance its efficacy as a therapeutic agent. Additionally, studies on its interactions with DNA suggest possible roles in anticancer research .

Several compounds share structural similarities with 3-acetyl-5-fluorobenzoic acid, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
4-Acetyl-3-fluorobenzoic acidAcetyl group at para positionDifferent biological activity profile
2-Acetyl-4-fluorobenzoic acidAcetyl group at ortho positionEnhanced solubility
2-Fluoroacetic acidFluorine atom on acetic acidStronger acidity
5-Fluorosalicylic acidHydroxyl group in addition to fluorineIncreased reactivity

These comparisons illustrate how variations in positioning and functional groups influence the chemical behavior and biological activity of similar compounds.

Comparative Evaluation of Conventional Acylation Techniques

The synthesis of 3-acetyl-5-fluorobenzoic acid presents unique challenges due to the competing electronic effects of the fluorine substituent and the requirement for regioselective acetylation [1]. The fluorine atom's dual nature as both an electron-withdrawing group through inductive effects and an electron-donating group through resonance creates complex reactivity patterns that influence synthetic pathway selection [2].

Friedel-Crafts Acetylation Under Fluorinated Conditions

Friedel-Crafts acetylation represents the most direct approach for introducing acetyl groups into fluorinated aromatic systems [3]. The reaction proceeds through electrophilic aromatic substitution, where acetyl chloride in the presence of aluminum chloride catalyst generates the acylium ion electrophile [4]. Under fluorinated conditions, the reaction mechanism follows the traditional two-step pathway: electrophile formation and subsequent aromatic ring attack [5].

The electronic properties of fluorobenzene derivatives significantly impact acetylation reactivity patterns [2]. Fluorine's electronegativity creates a deactivating effect toward electrophilic aromatic substitution, reducing overall reaction rates compared to unsubstituted benzene [3]. However, the small size and unique electronic characteristics of fluorine allow for more favorable kinetics than other halogenated systems [2].

Table 1: Comparative Reactivity Data for Fluorinated Aromatic Acetylation

SubstrateRelative RateMajor Product PositionTemperature (°C)Catalyst Loading (mol%)
Fluorobenzene0.75para (90%)0-25120
4-Fluorobenzoic acid0.35meta20-80150
3-Fluorobenzoic acid0.42ortho/meta40-120130

Data compiled from multiple sources [3] [2] [6]

The regioselectivity in fluorinated benzoic acid systems follows predictable patterns based on substituent directing effects [7]. The fluorine atom functions as an ortho-para director due to resonance donation, while the carboxylic acid group acts as a meta director through electron withdrawal [7]. This competing direction creates complex product distributions requiring careful optimization of reaction conditions [8].

Solvent selection critically influences both reaction rate and product selectivity in fluorinated acetylation reactions [9]. Non-polar solvents such as dichloromethane and chloroform favor kinetically controlled products, while polar solvents like nitrobenzene promote thermodynamically stable isomers [9] [8]. The choice between these solvent systems determines the feasibility of obtaining the desired 3-acetyl-5-fluorobenzoic acid regioisomer [8].

Nucleophilic Fluorination Strategies in Benzoic Acid Systems

Nucleophilic fluorination represents an alternative synthetic approach, particularly valuable when starting from non-fluorinated acetylbenzoic acid precursors [10]. The strategy employs fluoride anions as nucleophiles to displace suitable leaving groups in activated aromatic systems [11].

The Balz-Schiemann reaction provides a classical route for introducing fluorine into aromatic carboxylic acid systems [12]. This transformation involves diazotization of aromatic amines followed by thermal decomposition of diazonium tetrafluoroborate salts [13]. The reaction proceeds through aryl cation intermediates, which abstract fluoride from tetrafluoroborate counterions [12].

Table 2: Nucleophilic Fluorination Efficiency in Benzoic Acid Derivatives

Starting MaterialFluorination MethodYield (%)Reaction Temperature (°C)Reaction Time (h)
3-Acetyl-5-aminobenzoic acidBalz-Schiemann65-7580-1202-4
3-Acetyl-5-iodobenzoic acidCopper-catalyzed70-8560-806-12
3-Acetyl-5-nitrobenzoic acidDirect displacement45-60120-1608-16

Yields represent isolated product after purification [10] [11] [12]

Copper-catalyzed nucleophilic fluorination has emerged as a particularly effective method for benzoic acid derivatives [10]. The process utilizes copper triflate catalysts with potassium fluoride as the fluoride source, operating under relatively mild conditions [10]. The reaction mechanism involves copper-fluoride complex formation followed by reductive elimination to generate the carbon-fluorine bond [14].

Modern fluorination strategies have expanded to include photocatalytic and electrochemical approaches [15]. These methods offer advantages in terms of reaction selectivity and environmental compatibility, though they require specialized equipment and optimized reaction conditions [15]. The choice between classical and modern fluorination methods depends on substrate accessibility, required scale, and available resources [16].

Novel Catalytic Approaches for Simultaneous Acetyl-Fluoro Functionalization

The development of catalytic systems capable of introducing both acetyl and fluoro functionalities in a single transformation represents a significant advancement in synthetic methodology [17]. These approaches minimize the number of synthetic steps while improving overall efficiency and atom economy [14].

Transition metal catalysis has enabled simultaneous functionalization strategies through carefully designed catalytic cycles [17]. Palladium-based systems show particular promise for dual functionalization, utilizing oxidative addition, transmetalation, and reductive elimination steps to install both functional groups [10]. The key challenge lies in controlling the sequence of bond-forming events to achieve the desired substitution pattern [18].

Table 3: Catalytic Systems for Dual Acetyl-Fluoro Functionalization

Catalyst SystemSubstrate ClassAcetyl SourceFluorine SourceYield Range (%)Selectivity
Palladium-phosphineAryl halidesAcetyl chlorideSilver fluoride60-8085-95%
Nickel-NHCAryl triflatesAcetyl anhydrideCesium fluoride55-7580-90%
Copper-phenanthrolineAryl iodidesAcetyl cyanidePotassium fluoride45-7075-85%

Data represents optimized conditions from literature surveys [10] [14] [17]

Silver-mediated protocols offer another pathway for dual functionalization, particularly effective with aryl stannane precursors [14]. The mechanism involves transmetalation from tin to silver, followed by oxidative fluorination with electrophilic fluorinating reagents [14]. This approach tolerates various functional groups and provides high yields under optimized conditions [14].

Photoredox catalysis has introduced new possibilities for simultaneous acetyl-fluoro functionalization [15]. These systems utilize visible light activation to generate radical intermediates capable of engaging in both acylation and fluorination reactions [15]. The mild reaction conditions and high functional group tolerance make photoredox methods particularly attractive for complex molecule synthesis [15].

Solvent Systems and Reaction Kinetics Optimization

Solvent selection profoundly influences reaction kinetics and product distributions in 3-acetyl-5-fluorobenzoic acid synthesis [19]. The polarity, coordinating ability, and chemical stability of solvents affect both catalyst performance and substrate reactivity [20].

Polar aprotic solvents such as acetonitrile and dimethylformamide enhance nucleophilic fluorination reactions by stabilizing ionic intermediates [20]. These solvents promote fluoride ion availability while minimizing competing side reactions [21]. The choice between acetonitrile and dimethylformamide depends on the specific temperature requirements and catalyst compatibility [20].

Table 4: Solvent Effects on Reaction Kinetics and Selectivity

SolventDielectric ConstantReaction Rate (relative)Regioselectivity (%)Optimal Temperature (°C)
Dichloromethane9.11.0750-40
Acetonitrile37.52.38560-82
Dimethylformamide36.71.89080-153
Toluene2.40.66580-111
Nitrobenzene34.83.195100-210

Relative rates normalized to dichloromethane standard [9] [8] [20]

Temperature optimization requires careful balance between reaction rate and product selectivity [22]. Lower temperatures favor kinetic control, leading to faster-forming but potentially less stable products [23]. Higher temperatures promote thermodynamic control, yielding more stable products at the expense of reaction rate [2].

Microwave-assisted synthesis has revolutionized reaction kinetics optimization by providing rapid, uniform heating [24]. This technology enables precise temperature control while significantly reducing reaction times [25]. The dielectric heating mechanism is particularly effective for polar solvents and ionic reaction mixtures [24].

Pressure effects on aromatic substitution reactions have received limited attention but show promise for optimization [19]. Elevated pressures can enhance reaction rates by increasing molecular collision frequency and stabilizing transition states [19]. The effect is most pronounced in reactions involving gaseous reagents or products [26].

Table 5: Temperature and Pressure Optimization Data

Reaction ConditionsTemperature (°C)Pressure (atm)Reaction Time (h)Conversion (%)Selectivity (%)
Standard801246580
Elevated Temperature1201128575
Microwave-assisted100128085
High Pressure8010167590
Combined Optimization110589088

Data represents typical values for Friedel-Crafts acetylation systems [8] [22] [24]

The development of continuous flow reactors has enabled precise control over reaction parameters while improving safety and scalability [17]. These systems allow for rapid optimization of temperature, pressure, and residence time parameters [8]. The enhanced heat and mass transfer characteristics of flow reactors are particularly beneficial for exothermic aromatic substitution reactions [3].

Kinetic studies reveal that 3-acetyl-5-fluorobenzoic acid synthesis follows second-order kinetics with respect to the aromatic substrate and first-order with respect to the electrophile [21]. The activation energy for acetylation under standard conditions ranges from 15 to 25 kilocalories per mole, depending on the specific catalyst and solvent system employed [21].

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

182.03792224 g/mol

Monoisotopic Mass

182.03792224 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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